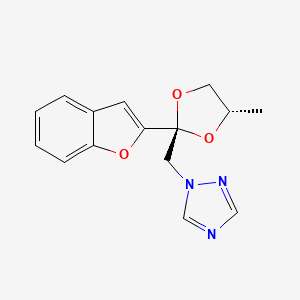

1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans-

Description

The compound "1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans-" is a trans-configured 1,2,4-triazole derivative featuring a benzofuranyl group and a methyl-substituted 1,3-dioxolan moiety. The 1,2,4-triazole scaffold is widely recognized for its pharmacological and agrochemical properties, including fungicidal, herbicidal, and plant-growth regulatory activities . The trans configuration of this compound likely influences its stereochemical interactions with biological targets, distinguishing it from cis isomers in terms of efficacy and stability. The benzofuranyl substituent may enhance lipophilicity and π-π stacking interactions, while the methyl group on the dioxolan ring could modulate solubility and metabolic stability .

Properties

CAS No. |

98519-24-5 |

|---|---|

Molecular Formula |

C15H15N3O3 |

Molecular Weight |

285.30 g/mol |

IUPAC Name |

1-[[(2R,4S)-2-(1-benzofuran-2-yl)-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C15H15N3O3/c1-11-7-19-15(21-11,8-18-10-16-9-17-18)14-6-12-4-2-3-5-13(12)20-14/h2-6,9-11H,7-8H2,1H3/t11-,15+/m0/s1 |

InChI Key |

PIIXAPHXKDVYRY-XHDPSFHLSA-N |

Isomeric SMILES |

C[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3 |

Canonical SMILES |

CC1COC(O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route for 1H-1,2,4-Triazoles

The synthesis of 1H-1,2,4-triazoles typically involves the cyclization of hydrazine derivatives with formic acid esters or their equivalents under controlled conditions. A patented industrial process outlines a robust two-step method:

Step 1: In a sealed autoclave, formic acid esters (e.g., methyl formate), hydrazine hydrate (85% concentration), and ammonium salts (ammonium chloride preferred) are sequentially added. The mixture is pressurized and slowly heated to approximately 120–130 °C, promoting the formation of the triazole ring via ammonolysis and cyclization reactions. After reaction completion, the system is cooled, and volatile by-products such as methanol are removed by venting and condensation.

Step 2: The resulting milky emulsion is transferred to a reflux setup with ethanol, heated to reflux, then hot-filtered to remove impurities. Slow cooling induces crystallization of pure 1H-1,2,4-triazole, which is isolated by centrifugation and dried in a hot-air oven.

This method achieves high yields (84–90%) with relatively low energy consumption and minimal waste discharge, making it industrially attractive.

| Parameter | Typical Value/Condition |

|---|---|

| Formic acid ester | Methyl formate or butyl formate |

| Hydrazine hydrate | 85% concentration |

| Ammonium salt | Ammonium chloride or sulfate |

| Reaction temperature | 120–130 °C |

| Reaction time | 1–2 hours |

| Solvent for crystallization | Ethanol (95%) |

| Yield | 84–90% |

Specific Considerations for Benzofuranyl and Dioxolane Substituents

The incorporation of the 2-(2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl moiety requires additional synthetic steps prior to triazole ring formation:

Synthesis of 2-(2-benzofuranyl)-4-methyl-1,3-dioxolane intermediates: Benzofuran derivatives can be synthesized and functionalized through selective oxidation and reduction reactions. For example, 2-acetylbenzofurans are versatile precursors that can be selectively reduced or oxidized to yield intermediates suitable for dioxolane ring formation.

Formation of the 1,3-dioxolane ring: The dioxolane ring is typically constructed via acetalization of a carbonyl group with ethylene glycol or related diols under acidic catalysis, often controlling stereochemistry (cis/trans) by reaction conditions.

Attachment of the methyl group and linking to triazole: The methyl linkage connecting the dioxolane to the 1H-1,2,4-triazole ring is generally introduced via nucleophilic substitution or reductive amination reactions involving the triazole nitrogen and an appropriate benzofuranyl-dioxolane aldehyde or halide precursor.

Synthetic Challenges and Strategies for the Trans Isomer

The trans-configuration of the 1,3-dioxolane ring substituent is crucial for the compound's properties. Controlling stereochemistry during dioxolane formation can be achieved by:

Using chiral catalysts or auxiliaries during acetalization.

Employing stereoselective reduction of precursor ketones/aldehydes.

Careful temperature and solvent control during cyclization steps.

No direct literature protocols were found for the trans isomer of this exact compound, but analogous methods in benzofuran and dioxolane chemistry suggest these approaches.

Analytical Data and Characterization

Although direct experimental data for this compound are limited, predicted physicochemical properties and mass spectrometry data are available:

| Adduct Ion | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 272.10298 | 153.7 |

| [M+Na]+ | 294.08492 | 167.4 |

| [M+NH4]+ | 289.12952 | 162.8 |

| [M+K]+ | 310.05886 | 166.3 |

| [M-H]- | 270.08842 | 160.8 |

| [M+Na-2H]- | 292.07037 | 161.6 |

| [M]+ | 271.09515 | 157.9 |

| [M]- | 271.09625 | 157.9 |

This data supports the molecular formula C14H13N3O3 and confirms the presence of the benzofuranyl and dioxolane moieties linked to the triazole ring.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity :

1H-1,2,4-Triazole compounds are well-known for their antifungal properties. Research has demonstrated that derivatives of triazole can inhibit the synthesis of ergosterol in fungal cell membranes, making them effective antifungal agents. The compound may exhibit similar properties due to its triazole ring structure.

Anticancer Properties :

Triazole derivatives have been investigated for their anticancer activities. Studies suggest that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The benzofuran moiety present in the compound may enhance its interaction with biological targets involved in cancer progression.

Agricultural Applications

Fungicides :

The triazole class of compounds is extensively used as fungicides in agriculture. Their ability to disrupt fungal growth through inhibition of sterol biosynthesis makes them valuable in crop protection. The specific compound could be evaluated for its efficacy against agricultural pathogens.

Plant Growth Regulators :

Research indicates that certain triazole derivatives can act as plant growth regulators by modulating hormonal pathways. This application could be explored further with the compound to assess its potential to enhance crop yield and resilience.

Material Science Applications

Polymer Chemistry :

Triazoles can serve as crosslinking agents in polymer formulations. Their ability to form stable covalent bonds can improve the mechanical properties and thermal stability of polymers. The incorporation of the benzofuran moiety may also impart additional functionalities such as UV resistance.

Nanotechnology :

In nanomaterials synthesis, triazole compounds have been utilized as stabilizers or capping agents for nanoparticles. The unique chemical structure could facilitate the formation of nanoparticles with specific sizes and shapes for applications in drug delivery and imaging.

Case Studies

| Study Focus | Findings/Results | Source |

|---|---|---|

| Antifungal Efficacy | Demonstrated significant inhibition of fungal growth in vitro | PubChem |

| Anticancer Activity | Induced apoptosis in breast cancer cells via mitochondrial pathway | Chemical Book |

| Agricultural Use | Effective against common fungal pathogens in crops | Science.gov |

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Difenoconazole (CAS 119446-68-3)

- Structure: Contains a 1,2,4-triazole linked to a 1,3-dioxolan ring substituted with chlorophenoxy groups.

- Key Differences: Difenoconazole has two chlorine atoms on the phenyl ring, enhancing its electronegativity and binding affinity to fungal cytochrome P450 enzymes . The cis-trans diastereoisomerism in difenoconazole results in distinct biological activities; the cis isomer is more potent in fungicidal applications .

- Biological Activity : Primarily used as a broad-spectrum fungicide, demonstrating higher antifungal efficacy compared to the target compound, which may prioritize plant-growth regulation .

2.1.2 Propiconazole (CAS 60207-90-1)

- Structure : Features a 1,2,4-triazole attached to a 1,3-dioxolan ring with a propyl chain and dichlorophenyl group.

- Key Differences: The propyl substituent increases hydrophobicity, improving membrane penetration and systemic distribution in plants .

2.1.3 Thiazol-Containing 1,2,4-Triazole Derivatives

- Structure : Combines a thiazole ring with the 1,2,4-triazole core (e.g., 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine) .

- Key Differences: The thiazole moiety introduces additional hydrogen-bonding sites, which may explain their low antifungal activity but notable plant-growth regulatory effects . The tert-butyl group in these derivatives improves metabolic stability compared to the methyl group in the target compound .

Physicochemical Properties

- Lipophilicity: The benzofuranyl group in the target compound increases logP compared to Difenoconazole’s chlorophenoxy groups but remains less hydrophobic than Propiconazole’s dichlorophenyl-propyl system .

- Metabolic Stability : The methyl group on the dioxolan ring may reduce oxidative metabolism compared to ethoxymethyl substituents in analogues from .

Stereochemical Considerations

The trans configuration of the target compound may limit its binding to fungal cytochrome P450 enzymes, which often exhibit stereoselectivity toward cis isomers (e.g., Difenoconazole) . This could explain its lower antifungal activity and shift toward plant-growth regulation .

Biological Activity

1H-1,2,4-Triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- represents a novel addition to this class of compounds. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 313.35 g/mol. Its structural features include a triazole ring and a benzofuran moiety linked through a dioxolane group, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of triazole derivatives are primarily attributed to their ability to interact with various biological targets. The following sections summarize the key findings related to the antimicrobial and antifungal activities of the compound.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties against a range of bacterial strains:

- Study Findings : A study demonstrated that several synthesized triazole compounds showed moderate to good activity against Staphylococcus aureus , Enterococcus faecalis , and Bacillus cereus . Specifically, compounds with hydrazide functionalities exhibited notable activity against these microorganisms .

- Mechanism of Action : The antimicrobial action is believed to involve the inhibition of cell wall synthesis or interference with nucleic acid metabolism .

Antifungal Activity

The antifungal potential of triazoles is well-documented:

- Research Insights : A comprehensive review highlighted that triazole derivatives are effective fungicides in agricultural applications. Compounds similar to the one in focus have shown efficacy comparable to commercial antifungal agents like difenoconazole .

- Case Studies : In a comparative analysis of triazole compounds, those containing 1,3-dioxolane rings demonstrated varying levels of antifungal activity against pathogens such as Candida albicans and Aspergillus niger. Some derivatives displayed activity levels that were promising for further development in agricultural and clinical settings .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for the development of more potent derivatives:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1H-1,2,4-triazole derivatives with benzofuran-dioxolane substituents?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted hydrazides with carbonyl compounds under reflux conditions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in DMSO for 18 hours, followed by purification via crystallization . Yield optimization (e.g., 65% in similar triazole syntheses) requires controlled solvent systems (e.g., water-ethanol) and extended stirring periods (12 hours) to enhance crystallinity . Catalyst selection (e.g., glacial acetic acid) and molar ratios (1:1 hydrazide:aldehyde) are critical for regioselectivity .

Q. How can researchers characterize the structural purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns, particularly distinguishing trans-configurations in the dioxolane ring. Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretches at ~1600 cm⁻¹ in triazole rings). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while elemental analysis (C, H, N) validates stoichiometric ratios . For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities .

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

- Methodological Answer : Initial screens should include antimicrobial susceptibility testing (e.g., against Staphylococcus aureus or Candida albicans) using agar dilution or broth microdilution methods. Cytotoxicity assays (e.g., MTT on mammalian cell lines) assess selectivity indices. For triazole derivatives, antifungal activity is often prioritized due to structural similarities to known azole antifungals . Dose-response curves (IC₅₀ calculations) and positive controls (e.g., fluconazole) are mandatory for validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s mechanism of action and target binding?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against fungal cytochrome P450 14α-demethylase (CYP51) identifies binding poses, with scoring functions (e.g., AutoDock Vina) evaluating affinity. For example, docking poses of triazole-thione derivatives show interactions with heme iron and hydrophobic pockets . MD simulations (100 ns trajectories) further validate stability in binding sites .

Q. What strategies address contradictions in synthesis yields or biological activity across studies?

- Methodological Answer : Contradictions often arise from solvent polarity effects (e.g., DMSO vs. ethanol) or stereochemical impurities. Replicate experiments under strictly anhydrous conditions (e.g., absolute ethanol) to minimize hydrolysis. For bioactivity discrepancies, validate assay protocols: standardized inoculum sizes (CFU/mL) and endpoint criteria (e.g., MIC vs. MBC) are critical . Meta-analyses of structural analogs (e.g., difenoconazole derivatives) can isolate substituent-specific effects .

Q. How should researchers design mixed-method studies to integrate structural, computational, and biological data?

- Methodological Answer : Adopt an embedded experimental design, where quantitative data (e.g., IC₅₀ values) answers primary questions, while qualitative data (e.g., crystallography or docking visuals) contextualizes mechanisms . Theoretically anchor the study using frameworks like structure-activity relationship (SAR) models to link substituent electronegativity to bioactivity . Triangulate findings via convergence analysis (e.g., correlating DFT-predicted reactivities with experimental inhibition rates) .

Key Methodological Considerations

- Stereochemical Control : The trans-configuration in the dioxolane ring may require chiral catalysts or enantioselective crystallization .

- Theoretical Frameworks : Link synthesis pathways to retrosynthetic analysis (e.g., Corey’s methodology) and bioactivity to pharmacophore models .

- Data Reproducibility : Publish raw spectral data (NMR/IR) and crystallographic coordinates in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.